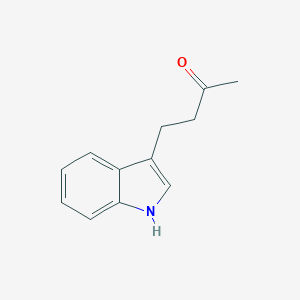

4-(1h-Indol-3-yl)butan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCUUXGLZWBCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289375 | |

| Record name | 4-(1h-indol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-89-9 | |

| Record name | 5541-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-indol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1h-Indol-3-yl)butan-2-one chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol for 4-(1H-indol-3-yl)butan-2-one. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and IUPAC Name

This compound is a chemical compound featuring an indole moiety linked to a butane-2-one chain at the third position of the indole ring.

-

IUPAC Name: this compound

-

Synonym: 3-(3-Oxobutyl)-1H-indole[1]

Chemical Structure:

The structure consists of a bicyclic indole ring system connected via a two-carbon chain to a ketone functional group.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 187.24 g/mol | [1][2][3][] |

| Appearance | Solid | [2][3] |

| Melting Point | 92-97 °C | [1][2][3] |

| Density | 1.136 g/cm³ | [] |

| pKa (Predicted) | 17.13 ± 0.30 | [5] |

| XLogP (Predicted) | 1.9 | [9] |

| Topological Polar Surface Area | 32.9 Ų | [5] |

Experimental Protocols: Synthesis

The synthesis of 3-substituted indoles such as this compound can be achieved through various methods. A classic and widely applicable method is the Fischer indole synthesis .[2][3][4][8][10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[2][3]

Representative Protocol: Fischer Indole Synthesis of this compound

This protocol describes the synthesis starting from phenylhydrazine and a suitable keto-aldehyde, 5-oxohexanal.

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[2]

-

Add 5-oxohexanal (1 equivalent) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The condensation reaction typically proceeds to completion within a few hours, yielding the corresponding phenylhydrazone intermediate. The product can be isolated by removal of the solvent under reduced pressure, though often the crude hydrazone is taken directly to the next step.[2]

Step 2: Acid-Catalyzed Cyclization

-

Introduce the crude phenylhydrazone from Step 1 into a reaction vessel.

-

Add a suitable acid catalyst. A variety of Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[3][8] A common choice is a mixture of acetic acid and a stronger acid catalyst.

-

Heat the reaction mixture. The required temperature can range from 80 °C to over 150 °C depending on the substrate and catalyst used.[8]

-

The reaction involves a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[3]

-

Monitor the reaction by TLC until the starting hydrazone is consumed.

Step 3: Work-up and Purification

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water to quench the reaction.

-

Neutralize the excess acid carefully with a base, such as sodium bicarbonate solution.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Fischer indole synthesis.

Caption: Logical workflow of the Fischer indole synthesis.

References

- 1. This compound 95 5541-89-9 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 5541-89-9 [chemicalbook.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to 4-(1H-Indol-3-yl)butan-2-one (CAS: 5541-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Indol-3-yl)butan-2-one (CAS: 5541-89-9), a heterocyclic compound featuring an indole core. Due to a notable absence of specific experimental data in publicly accessible literature, this document compiles predicted chemical and physical properties, plausible synthetic routes, and potential biological activities based on the well-established chemistry and pharmacology of structurally related indole derivatives. This guide aims to serve as a foundational resource to stimulate and inform future research and development efforts involving this compound. All quantitative data presented herein is predictive and should be verified experimentally.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol .[1][2] Its structure consists of an indole ring substituted at the 3-position with a butan-2-one chain.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Melting Point | 92-97 °C | [2] |

| Appearance | Solid | [2] |

| CAS Number | 5541-89-9 | [1][2] |

Predicted Spectral Data:

| Spectroscopy | Predicted Peaks |

| ¹H NMR (CDCl₃) | δ ~8.1 (br s, 1H, NH), 7.6-7.1 (m, 5H, Ar-H), 3.0 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 2.1 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~209 (C=O), ~136 (Ar-C), ~127 (Ar-C), ~122 (Ar-CH), ~121 (Ar-CH), ~119 (Ar-CH), ~118 (Ar-C), ~111 (Ar-CH), ~45 (CH₂), ~29 (CH₂), ~20 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1715 (C=O stretch), ~1600, ~1450 (Ar C=C stretch), ~740 (C-H out-of-plane bend) |

| Mass Spec (EI) | m/z 187 (M⁺), 172, 144, 130, 115, 77 |

Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, two primary synthetic strategies can be proposed based on established indole chemistry: the Fischer Indole Synthesis and the Michael Addition of indole to an α,β-unsaturated ketone.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4][5]

Proposed Experimental Protocol:

-

Hydrazone Formation: Phenylhydrazine is reacted with 5-oxohexanal in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding phenylhydrazone.

-

Indolization: The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce cyclization and subsequent aromatization to yield this compound.

Caption: Proposed Fischer Indole Synthesis Workflow.

Michael Addition

The Michael addition of indole to an α,β-unsaturated ketone, such as but-3-en-2-one, provides a direct route to 3-substituted indoles.[6][7][8][9] This reaction is typically catalyzed by a Lewis or Brønsted acid.

Proposed Experimental Protocol:

-

Reaction Setup: Indole and but-3-en-2-one are dissolved in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Catalysis: A Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid is added to the mixture.

-

Reaction and Workup: The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Caption: Proposed Michael Addition Workflow.

Potential Biological Activities and Therapeutic Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, present in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[10][11][12][13][14][15][16][17] While no specific biological data for this compound has been reported, its structural similarity to other indole-3-alkanoic acid derivatives and related compounds suggests it may exhibit a range of biological effects.

Potential Areas of Activity:

-

Anticancer: Many indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][10][18][19] The mechanisms often involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

-

Anti-inflammatory: The indole nucleus is a core component of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[10] It is plausible that this compound could modulate inflammatory pathways.

-

Antimicrobial: Indole derivatives have been reported to possess antibacterial and antifungal properties.[11][17]

-

Central Nervous System (CNS) Activity: The structural resemblance to neurotransmitters like serotonin suggests potential interactions with CNS receptors, possibly leading to antidepressant, anxiolytic, or other psychotropic effects.[14]

Experimental Protocol for Cytotoxicity Screening (MTT Assay):

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: General workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further exploration in drug discovery and materials science. This technical guide, by providing a predictive framework for its properties, synthesis, and potential biological activities, aims to catalyze further research. Experimental validation of the proposed synthetic routes and a comprehensive biological evaluation are critical next steps to unlock the full potential of this indole derivative. Future research should focus on obtaining definitive spectral data, optimizing synthetic protocols, and conducting a broad screening for various pharmacological activities.

References

- 1. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - ProQuest [proquest.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Michael addition of indoles and pyrrole to alpha-, beta-unsaturated ketones and double-conjugate 1,4-addition of indoles to symmetric enones promoted by pulverization-activation method and Thia-Michael addition catalyzed by wet cyanuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-b.com [ajchem-b.com]

- 12. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. jpsbr.org [jpsbr.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Oxobutyl)-1H-indole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Oxobutyl)-1H-indole, also known as 4-(1H-indol-3-yl)butan-2-one, is a ketone-containing indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. The presence of both the indole nucleus and a reactive ketone functional group in 3-(3-Oxobutyl)-1H-indole makes it a valuable intermediate for the synthesis of more complex, biologically active molecules and a potential candidate for biological screening.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(3-Oxobutyl)-1H-indole. While extensive biological data for this specific compound is not currently available in the public domain, this guide will touch upon the general activities of related indole derivatives to provide context for future research. A detailed, plausible experimental protocol for its synthesis and purification is also presented, based on established methodologies for similar compounds.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of 3-(3-Oxobutyl)-1H-indole is presented below. It is important to note that some of this data is predicted and has not been experimentally verified in all cases.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-(3-Oxobutyl)-1H-indole | [1] |

| CAS Number | 5541-89-9 | [2] |

| Molecular Formula | C₁₂H₁₃NO | [2] |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Solid | |

| Melting Point | 92-97 °C | |

| Boiling Point | Not available | [3] |

| Density | 1.136 g/cm³ (Predicted) | [] |

| pKa | 17.13 ± 0.30 (Predicted) | [2] |

| LogP | 1.9 (Predicted) | [5] |

| Solubility | Not available | N/A |

Spectroscopic Data

| Spectroscopy | Predicted Data / Key Features |

| ¹H NMR | Expected signals for aromatic protons of the indole ring (δ 7-8 ppm), a singlet for the indole N-H proton (δ ~8 ppm), methylene protons adjacent to the indole ring and the carbonyl group, and a singlet for the methyl protons of the ketone. |

| ¹³C NMR | Expected signals for the carbonyl carbon (δ ~208 ppm), aromatic carbons of the indole ring (δ 110-140 ppm), and aliphatic carbons of the butyl chain. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching of the indole ring (~3400 cm⁻¹), C=O stretching of the ketone (~1715 cm⁻¹), and C-H stretching of aromatic and aliphatic groups. |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 187. Key fragments would likely arise from cleavage adjacent to the carbonyl group and fragmentation of the indole ring. |

Experimental Protocols

While a specific, detailed published protocol for the synthesis of 3-(3-Oxobutyl)-1H-indole is scarce, a plausible and efficient method involves the Michael addition of indole to methyl vinyl ketone. This reaction is a well-established method for the formation of carbon-carbon bonds.

Proposed Synthesis: Michael Addition of Indole to Methyl Vinyl Ketone

This protocol describes a general procedure for the synthesis of 3-(3-Oxobutyl)-1H-indole.

Materials:

-

Indole

-

Methyl vinyl ketone

-

A Lewis or Brønsted acid catalyst (e.g., ZrCl₄, Amberlyst 15, or a task-specific ionic liquid)

-

Solvent (e.g., Dichloromethane, Toluene, or solvent-free conditions may be possible)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1 equivalent) in the chosen solvent.

-

Addition of Catalyst: Add the catalyst (e.g., 10-15 mol%) to the solution.

-

Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-(3-Oxobutyl)-1H-indole.

Diagram of the Proposed Synthetic Workflow:

Caption: A schematic overview of the proposed synthetic route for 3-(3-Oxobutyl)-1H-indole.

Proposed Purification and Analysis Workflow

The following diagram illustrates a general workflow for the purification and analysis of the synthesized compound.

Caption: A generalized workflow for the purification and structural analysis of the synthesized compound.

Biological Activity and Signaling Pathways

Disclaimer: To date, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity or the signaling pathways associated with 3-(3-Oxobutyl)-1H-indole.

However, the indole nucleus is a cornerstone of many biologically active compounds. Derivatives of indole have demonstrated a wide range of pharmacological properties, including but not limited to:

-

Anti-inflammatory activity: Many indole derivatives exhibit anti-inflammatory effects by modulating various inflammatory pathways.

-

Antimicrobial activity: The indole scaffold is present in numerous natural and synthetic compounds with activity against a broad spectrum of bacteria and fungi.

-

Anticancer activity: Indole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines, acting through diverse mechanisms.

-

Neurological activity: The indole structure is central to neurotransmitters like serotonin, and many of its derivatives show activity in the central nervous system.

Given the structural features of 3-(3-Oxobutyl)-1H-indole, it is a candidate for screening in these and other biological assays to uncover its potential therapeutic applications. The presence of the butanone side chain offers a site for further chemical modification to explore structure-activity relationships.

Conclusion and Future Directions

3-(3-Oxobutyl)-1H-indole is a readily accessible indole derivative with potential as a building block in medicinal chemistry. While its physical and chemical properties are partially characterized, a significant gap exists in the understanding of its biological effects. Future research should focus on:

-

Detailed Spectroscopic and Physicochemical Characterization: Comprehensive experimental determination of its boiling point, solubility in various solvents, and full spectroscopic analysis (NMR, IR, MS) to provide a complete and verified dataset.

-

Systematic Biological Screening: A thorough investigation of its potential pharmacological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties, could reveal novel therapeutic avenues.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the ketone functionality or the indole ring could lead to the discovery of compounds with enhanced biological potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential biological applications of 3-(3-Oxobutyl)-1H-indole. The proposed synthetic and analytical workflows provide a starting point for its preparation and characterization, paving the way for future investigations into its therapeutic potential.

References

Spectral Data Analysis of 4-(1H-Indol-3-yl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(1H-indol-3-yl)butan-2-one (CAS No. 5541-89-9). Due to the limited availability of public experimental spectral data, this document focuses on predicted mass spectrometry data and outlines the general experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar molecules. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a ketone derivative of the indole heterocyclic scaffold. The indole motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The characterization of novel indole derivatives is crucial for drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth look at the expected spectral characteristics of this compound and the methodologies to acquire such data.

Compound Information:

-

IUPAC Name: this compound[1]

Predicted Spectral Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information can be used to determine the molecular weight and elemental composition of a compound. Predicted mass spectrometry data for various adducts of this compound are presented in Table 1.[5]

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [5]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 188.10700 |

| [M+Na]⁺ | 210.08894 |

| [M-H]⁻ | 186.09244 |

| [M+NH₄]⁺ | 205.13354 |

| [M+K]⁺ | 226.06288 |

| [M]⁺ | 187.09917 |

Data sourced from PubChem.[5]

Experimental Protocols

The following sections detail the general experimental methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

3.1.1. ¹H NMR (Proton NMR)

-

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring proton signals from the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) would be used to acquire the spectrum.

-

Data Acquisition: The spectrum would be acquired at room temperature. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, the methylene protons of the butane chain, and the methyl protons adjacent to the carbonyl group. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would provide detailed structural information.

3.1.2. ¹³C NMR (Carbon-13 NMR)

-

Sample Preparation: A more concentrated sample (typically 20-50 mg) dissolved in a deuterated solvent would be used.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR would be used, but tuned to the ¹³C frequency.

-

Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Expected Signals: The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons of the indole ring, and the aliphatic carbons of the butane chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: As this compound is a solid, a common method for sample preparation is the KBr (potassium bromide) pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) could be used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or ATR crystal is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Key characteristic absorption bands would be expected for the N-H stretch of the indole, the C=O stretch of the ketone, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: A suitable ionization technique would be chosen based on the volatility and thermal stability of the compound. Common methods include Electron Ionization (EI) for GC-MS, or Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions that can provide further structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral characterization of an organic compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data is not widely available, this guide provides the foundational knowledge of the expected spectral characteristics and the general methodologies required for its analysis. The predicted mass spectrometry data serves as a useful reference, and the detailed experimental protocols for NMR, IR, and MS offer a practical framework for researchers working on the synthesis and characterization of this and related indole derivatives. The successful application of these techniques is paramount for advancing research in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 4-(1H-Indol-3-yl)butan-2-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 4-(1H-indol-3-yl)butan-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the historical context of its first synthesis, experimental protocols, and key quantitative data.

Introduction

This compound, also known as 3-(3-oxobutyl)-1H-indole, is an indole derivative characterized by a butanone substituent at the C3 position of the indole ring. The indole motif is a ubiquitous scaffold in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] Consequently, the synthesis and study of novel indole derivatives like this compound are of significant interest to the scientific community.

Discovery and Historical Context

The synthesis of this compound was first reported in 1952 by Sir Robert Robinson and J. E. Saxton in the Journal of the Chemical Society.[2] This work was part of a broader investigation into the synthesis of indole alkaloids. The primary method for the synthesis of the indole ring system at that time, and the one likely employed by Robinson and Saxton, was the Fischer indole synthesis.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[3] This reaction has been a cornerstone of heterocyclic chemistry for over a century and remains a widely used method for the preparation of substituted indoles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| Melting Point | 89-93 °C | [4] |

| Appearance | Solid | |

| CAS Number | 5541-89-9 | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H (indole) |

| ~7.60 | d | 1H | Ar-H |

| ~7.35 | d | 1H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| ~7.00 | s | 1H | C2-H (indole) |

| ~3.00 | t | 2H | -CH₂- (adjacent to indole) |

| ~2.80 | t | 2H | -CH₂- (adjacent to carbonyl) |

| ~2.15 | s | 3H | -CH₃ (carbonyl) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~136 | C (indole ring) |

| ~127 | C (indole ring) |

| ~122 | C-H (indole ring) |

| ~121 | C-H (indole ring) |

| ~119 | C-H (indole ring) |

| ~118 | C-H (indole ring) |

| ~113 | C (indole ring) |

| ~111 | C-H (indole ring) |

| ~45 | -CH₂- (adjacent to indole) |

| ~30 | -CH₃ (carbonyl) |

| ~20 | -CH₂- (adjacent to carbonyl) |

Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | N-H stretch (indole) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 187 | Molecular ion [M]⁺ |

| 130 | [M - CH₂COCH₃]⁺ (cleavage of the butanone side chain) |

| 57 | [CH₂COCH₃]⁺ |

Synthesis

The most common and historically significant method for the synthesis of this compound is the Fischer indole synthesis.

Fischer Indole Synthesis Pathway

The general pathway for the Fischer indole synthesis is illustrated below.

Caption: General mechanism of the Fischer indole synthesis.

Experimental Protocol (General)

The following is a generalized experimental protocol for the Fischer indole synthesis of this compound.

Materials:

-

Phenylhydrazine

-

5-Hexen-2-one (as a precursor to the required diketone) or a suitable equivalent

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

-

Hydrazone Formation: Phenylhydrazine is reacted with a suitable ketone precursor in an appropriate solvent. This reaction is typically carried out at room temperature or with gentle heating. The ketone required for the direct synthesis of this compound via the standard Fischer indole synthesis is 1-phenylbutane-1,4-dione. However, alternative starting materials and strategies can be employed.

-

Indolization: The resulting phenylhydrazone is then treated with an acid catalyst and heated. The reaction temperature and time can vary significantly depending on the specific substrates and catalyst used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Workflow Diagram:

Caption: A typical workflow for the synthesis of this compound.

Biological Significance

While specific biological activity studies on this compound are not extensively reported in the literature, the indole scaffold is a well-established pharmacophore. Derivatives of indole are known to possess a wide array of pharmacological activities, including:

-

Anticancer: Many indole derivatives have shown potent cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole derivative.

-

Antimicrobial: Indole alkaloids have demonstrated activity against a range of bacteria and fungi.

-

Antiviral: Certain indole derivatives have been investigated for their potential as antiviral agents.

-

Neurological Activity: The neurotransmitter serotonin is an indole derivative, and many drugs targeting the central nervous system are based on the indole scaffold.

The presence of the butanone side chain in this compound provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a historically significant indole derivative with its roots in the pioneering work of Robinson and Saxton. Its synthesis is a classic example of the enduring utility of the Fischer indole synthesis. While its own biological profile is not yet fully elucidated, its structural features make it a compound of interest for further investigation and a valuable intermediate in the development of new therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and organic chemistry.

References

- 1. chemijournal.com [chemijournal.com]

- 2. 174. Experiments on the synthesis of the ring systems of strychnine and allied alkaloids. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 4-(1H-Indol-3-yl)butan-2-one

This technical guide provides a comprehensive overview of 4-(1H-Indol-3-yl)butan-2-one, also known as 3-(3-Oxobutyl)-1H-indole. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, spectral characterization, and potential biological activities.

Chemical Properties and Data

This compound is a ketone derivative of the indole heterocyclic scaffold. The indole ring is a common motif in a vast array of biologically active natural products and synthetic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5541-89-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO | [1][2][3] |

| Molecular Weight | 187.24 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 92-97 °C | [2] |

| Synonyms | 3-(3-Oxobutyl)-1H-indole | [2] |

| InChI | 1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | [2] |

| SMILES | CC(=O)CCc1c[nH]c2ccccc12 | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the aza-Michael addition of indole to methyl vinyl ketone (3-buten-2-one). This reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Protocol: Aza-Michael Addition

This protocol is a generalized procedure based on established methods for the Michael addition of indoles to α,β-unsaturated ketones.

dot

References

The Diverse Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the significant biological activities of indole derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Indole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and metastasis.[3][4] Several indole-based drugs are already in clinical use, and a multitude of derivatives are under active investigation.[5]

Mechanisms of Anticancer Action

The anticancer effects of indole derivatives are mediated through diverse mechanisms, including:

-

Tubulin Polymerization Inhibition: Many indole derivatives disrupt microtubule dynamics, a critical process for cell division, by binding to the colchicine site of tubulin.[6][7][8] This interference with microtubule assembly leads to mitotic arrest and subsequent apoptosis in cancer cells.[9]

-

Inhibition of Anti-Apoptotic Proteins: The Bcl-2 family of proteins are key regulators of apoptosis.[3][7] Certain indole derivatives can inhibit anti-apoptotic members like Bcl-2 and Mcl-1, thereby promoting programmed cell death in cancer cells.[1][10]

-

Kinase Inhibition: Indole-based compounds have been developed as potent inhibitors of various kinases that are crucial for cancer cell signaling and proliferation.[3]

-

Topoisomerase Inhibition: Some indole derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells.[11]

-

Modulation of Signaling Pathways: Indole derivatives can modulate key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt/mTOR pathways.[12][13]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Indole-acrylamide derivative 1 | Huh7 (Hepatocellular Carcinoma) | Tubulin Polymerization Inhibition | 5.0 | [14] |

| Methoxy-substituted indole curcumin derivative (27) | HeLa | MTT Assay | 4 | [1] |

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | MTT Assay | 12 | [1] |

| Methoxy-substituted indole curcumin derivative (27) | A549 | MTT Assay | 15 | [1] |

| Benzimidazole-indole derivative 8 | Various | Tubulin Polymerization Inhibition | 2.52 | [9][15] |

| Chalcone-indole derivative 12 | Various | Cell Proliferation | 0.22 - 1.80 | [9][15] |

| Quinoline-indole derivative 13 | Various | Tubulin Polymerization Inhibition | 2.09 | [9][15] |

| Fused indole derivative 21 | Various | Tubulin Polymerization Inhibition | 0.15 | [6] |

| Indole-based Bcl-2/Mcl-1 inhibitor 29 | - | Bcl-2 Inhibition | 7.63 | [16] |

| Indole-based Bcl-2/Mcl-1 inhibitor 29 | - | Mcl-1 Inhibition | 1.53 | [16] |

| Ursolic acid indole derivative 5f | SMMC-7721 (Hepatocarcinoma) | MTT Assay | 0.56 | [11][17] |

| Ursolic acid indole derivative 5f | HepG2 (Hepatocarcinoma) | MTT Assay | 0.91 | [11][17] |

| Indolyl-Hydrazone (Compound 5) | - | Cell Viability | 2.73 | [9] |

| Mukonal 24 | SK-BR-3, MDA-MB-231 (Breast Cancer) | MTT Assay | 7.5 | [18] |

| 3,5-Diprenyl indole 35 | MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | 9.5 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[20][21]

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative. Include a vehicle control (solvent without the compound) and a positive control (a known cytotoxic agent).[19]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][19][20]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5][20]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20][21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the indole derivative compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Signaling Pathway: Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][8] Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[3] Indole derivatives that inhibit Bcl-2 disrupt this balance, leading to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, cell death.[10]

Inhibition of Bcl-2 by indole derivatives promotes apoptosis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[7] Indole derivatives have emerged as promising candidates, exhibiting activity against a wide range of pathogenic bacteria and fungi.[19][22]

Mechanisms of Antimicrobial Action

Indole derivatives exert their antimicrobial effects through various mechanisms, including:

-

Membrane Disruption: Some indole compounds can disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[1]

-

Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation and eradicate mature biofilms.[1][20][23]

-

Enzyme Inhibition: Indole-based compounds can inhibit essential bacterial enzymes involved in processes such as cell wall synthesis or DNA replication.

-

Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. Some indole derivatives can interfere with quorum sensing signaling.[24]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [19] |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [19] |

| Indole-triazole (3d) | Various | 3.125 - 50 | [5][19] |

| 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64 | [20] |

| 3-methylindole | XDRAB | 64 | [20] |

| 7-hydroxyindole | XDRAB | 512 | [20] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 20 - 50 | [25] |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 - 50 | [25] |

| Indole-triazole conjugate 6f | Candida albicans | 2 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[27][28][29]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Indole derivative (test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.[28][30]

-

Serial Dilutions: Prepare two-fold serial dilutions of the indole derivative in the broth medium directly in the wells of the 96-well plate.[27]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[28]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[28][30]

-

MIC Determination: The MIC is the lowest concentration of the indole derivative that completely inhibits visible growth of the microorganism.[16][29]

Workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives.

Antiviral Activity

Indole derivatives have shown promise as antiviral agents against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and SARS-CoV-2.[6][26][29]

Mechanisms of Antiviral Action

The antiviral activity of indole derivatives can be attributed to their ability to:

-

Inhibit Viral Enzymes: Many indole compounds target and inhibit key viral enzymes such as reverse transcriptase, integrase, and protease, which are essential for viral replication.[27]

-

Block Viral Entry: Some derivatives can interfere with the attachment and entry of viruses into host cells.[2]

-

Inhibit Viral Replication: Indole-based compounds can disrupt various stages of the viral replication cycle.[2][4]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected indole derivatives.

| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference(s) |

| Tetrahydroindole derivative 2 | HCV (gt 1b) | - | 12.4 | [6][29] |

| Tetrahydroindole derivative 2 | HCV (gt 2a) | - | 8.7 | [6][29] |

| Tetrahydroindole derivative 3 | HCV (gt 1b) | - | 7.9 | [6] |

| Tetrahydroindole derivative 3 | HCV (gt 2a) | - | 2.6 | [6] |

| Indole-3yl analog 43 | HIV-1 | - | 0.004 | [6] |

| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 integrase | - | 1.4 | [27][28] |

| Delavirdine | HIV-1 | - | 0.26 | [27][28] |

| Indole derivative IV | HCV | - | 1.16 | [27][28] |

| Indole derivative V | HCV | - | 0.6 | [27][28] |

| 5-chloropyridinyl indole carboxylate 1 | SARS-CoV-2 3CLpro | Enzyme Inhibition | 0.25 | [31] |

| 5-chloropyridinyl indole carboxylate 1 | SARS-CoV-2 | Antiviral Assay | 2.8 | [31] |

| Indole-based ferulic acid derivative 1 | SARS-CoV-2 | Antiviral Assay | 70.85 | [14] |

| Indole-based ferulic acid derivative 2 | SARS-CoV-2 | Antiviral Assay | 68.28 | [14] |

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Reduction)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).[13][25]

Materials:

-

Susceptible host cell line

-

Virus stock with a known titer

-

Complete cell culture medium

-

Indole derivative (test compound)

-

96-well plates

-

Microscope

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.[25]

-

Compound and Virus Addition: Add serial dilutions of the indole derivative to the cell monolayers, followed by the addition of a standardized amount of virus.[13]

-

Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells.[13]

-

CPE Observation: Observe the cell monolayers under a microscope and score the degree of CPE for each compound concentration.[25]

-

Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is determined.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, have demonstrated potent anti-inflammatory properties.[1][32]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indole derivatives are primarily mediated by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many indole-based compounds inhibit COX-1 and/or COX-2, enzymes that are responsible for the synthesis of pro-inflammatory prostaglandins.[3][6][32] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some indole derivatives can inhibit the NF-κB signaling pathway.[12][33][34]

Quantitative Anti-inflammatory Activity Data

The following table shows the in vitro and in vivo anti-inflammatory activity of selected indole derivatives.

| Compound/Derivative | Target/Model | Assay | IC50 (µM) | Reference(s) |

| Indole derivative UA-1 | Nitric Oxide Inhibition | - | 2.2 | [35] |

| Isatin | Nitric Oxide Inhibition | - | 339.8 | [30] |

| 5-Bromoisatin | Nitric Oxide Inhibition | - | 151.6 | [30] |

| Hypobranchial gland extract | TNFα Inhibition | - | 43.03 µg/mL | [30] |

| Hypobranchial gland extract | PGE2 Inhibition | - | 34.24 µg/mL | [30] |

| STING inhibitor 4dc | STING Inhibition (RAW-Lucia™ ISG cells) | - | 0.14 | [23][36] |

| STING inhibitor 4dc | STING Inhibition (THP1-Dual™ cells) | - | 0.39 | [23][36] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[10][14][17][33]

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% in saline)

-

Indole derivative (test compound)

-

Pletismometer or calipers

Procedure:

-

Compound Administration: Administer the indole derivative to the animals via an appropriate route (e.g., oral, intraperitoneal).[17]

-

Carrageenan Injection: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.[17][33]

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection using a plethysmometer or calipers.[17][33]

-

Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.

Signaling Pathway: COX-2 and NF-κB in Inflammation

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the transcription of genes encoding inflammatory mediators, including COX-2.[9][22][37] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key drivers of inflammation.[6][12][32] Indole derivatives can inhibit this cascade at multiple points.

Indole derivatives can inhibit inflammation by targeting NF-κB and COX-2.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Indole derivatives have shown potential as neuroprotective agents by targeting key pathological processes.[15][38]

Mechanisms of Neuroprotective Action

The neuroprotective effects of indole derivatives are associated with:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indole compounds possess potent antioxidant properties, scavenging reactive oxygen species (ROS).[15][38]

-

Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain indole derivatives can inhibit Aβ aggregation.[4][24][39]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[40]

-

Anti-inflammatory Effects: Neuroinflammation contributes to the progression of neurodegenerative diseases. The anti-inflammatory properties of indole derivatives are also relevant to their neuroprotective effects.

Quantitative Neuroprotective Activity Data

The following table provides data on the neuroprotective activities of selected indole derivatives.

| Compound/Derivative | Target/Model | Assay | IC50/EC50 (µM) | Reference(s) |

| Fascaplysin | Acetylcholinesterase (AChE) | Enzyme Inhibition | ~1.5 | [40] |

| Indole-based hydrazide-hydrazone 12a | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 4.33 | [40] |

| Indole-based hydrazide-hydrazone 12b | Acetylcholinesterase (AChE) | Enzyme Inhibition | 11.33 | [40] |

| Chalcone derivative 5b | Aβ Aggregation | - | - | [39] |

| Chalcone derivative 6b | Aβ Aggregation | - | - | [39] |

Experimental Protocol: Inhibition of Aβ Aggregation Assay

This assay is used to screen for compounds that can inhibit the aggregation of Aβ peptides.[41]

Materials:

-

Synthetic Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT)

-

Indole derivative (test compound)

-

96-well black plates

-

Fluorometer

Procedure:

-

Peptide Preparation: Prepare a solution of the Aβ peptide.

-

Assay Setup: In a 96-well plate, mix the Aβ peptide solution with the indole derivative at various concentrations and ThT.

-

Incubation: Incubate the plate at 37°C with shaking to promote aggregation.[39]

-

Fluorescence Measurement: Monitor the fluorescence of ThT over time using a fluorometer. ThT fluorescence increases significantly upon binding to amyloid fibrils.[39]

-

Data Analysis: The inhibitory effect of the indole derivative on Aβ aggregation is determined by comparing the fluorescence intensity in the presence of the compound to that of the control (Aβ alone).

Conclusion

The indole scaffold continues to be a highly valuable and versatile platform in the quest for new and effective therapeutic agents. The diverse biological activities of indole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research and development in this area will lead to the discovery of novel indole-based drugs with improved efficacy and safety profiles, ultimately benefiting patients worldwide.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. tandfonline.com [tandfonline.com]

- 4. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment | Bentham Science [benthamscience.com]

- 11. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]

- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 28. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 40. mdpi.com [mdpi.com]

- 41. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of 4-(1H-Indol-3-yl)butan-2-one Remains Undefined

Despite its defined chemical structure, the specific mechanism of action, biological targets, and associated signaling pathways of 4-(1H-Indol-3-yl)butan-2-one remain largely uncharacterized in publicly available scientific literature. Extensive searches for peer-reviewed research and pharmacological studies on this specific compound have not yielded in-depth data required for a comprehensive technical guide.

Currently, information on this compound, also known by its synonym 3-(3-Oxobutyl)-1H-indole, is primarily limited to its basic chemical and physical properties. Commercial suppliers list details such as its CAS number (5541-89-9), molecular formula (C12H13NO), and molecular weight (187.24 g/mol ). However, detailed experimental data on its biological activity, including quantitative metrics like binding affinities, IC50 values, or efficacy in various assays, are not available.

While the broader class of indole derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, this general information cannot be directly extrapolated to the specific actions of this compound. Indole-containing compounds have been investigated for their potential as:

-

Enzyme Inhibitors: Various indole derivatives have shown inhibitory activity against a range of enzymes.

-

Antimicrobial Agents: Some indole compounds have demonstrated efficacy against various pathogens.

-

Anticancer Agents: The indole scaffold is a common feature in many compounds investigated for their anti-proliferative and cytotoxic effects.

Without specific studies on this compound, any discussion of its mechanism of action would be purely speculative. The creation of signaling pathway diagrams, structured data tables, and detailed experimental protocols, as requested, is not feasible due to the absence of foundational research.

For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge represents a starting point for novel investigation. Future research would need to encompass initial screening assays to identify potential biological targets, followed by more in-depth studies to elucidate its mechanism of action and potential therapeutic applications. At present, however, an in-depth technical guide on the core mechanism of action of this compound cannot be constructed.

Whitepaper: In Silico Analysis of 4-(1H-Indol-3-yl)butan-2-one: A Computational Assessment of Physicochemical, Pharmacokinetic, and Biological Properties

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the early stages of drug discovery, in silico computational methods provide a rapid and cost-effective means to evaluate the potential of chemical compounds. This technical guide details a comprehensive in silico prediction of the physicochemical, pharmacokinetic (ADMET), and biological properties of 4-(1H-Indol-3-yl)butan-2-one. By leveraging established computational models and web-based tools, this analysis serves as a foundational assessment for researchers exploring the therapeutic potential of this indole derivative. The findings are presented through structured data tables, detailed protocols for reproducibility, and visual diagrams of the computational workflow and a potential biological pathway.

Introduction to this compound

This compound, also known as 3-(3-Oxobutyl)-1H-indole, is a small molecule featuring an indole nucleus.[1] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The early characterization of novel indole derivatives is crucial for identifying promising lead candidates. This document outlines a computational, or in silico, approach to predict the drug-like characteristics and potential biological functions of this compound, providing a critical first-pass assessment before committing to resource-intensive laboratory synthesis and testing.

Molecular Profile and Predicted Physicochemical Properties

A molecule's fundamental physicochemical properties are strong determinants of its biological behavior, including solubility, permeability, and metabolic stability. The canonical SMILES string, CC(=O)CCc1c[nH]c2ccccc12, was used as the primary input for property prediction.[2]

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

| Property | Value | Source / Prediction Tool |

| IUPAC Name | This compound | BOC Sciences[] |

| CAS Number | 5541-89-9 | Sigma-Aldrich[1][2] |

| Molecular Formula | C₁₂H₁₃NO | Sigma-Aldrich[1][2] |

| Molecular Weight | 187.24 g/mol | Sigma-Aldrich[1][2] |

| SMILES | CC(=O)CCc1c[nH]c2ccccc12 | Sigma-Aldrich[2] |

| InChI Key | ZJCUUXGLZWBCIL-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Melting Point (°C) | 92-97 | Sigma-Aldrich[1] |

| XlogP3-AA (LogP) | 1.9 / 2.17 | Guidechem[4], SwissADME |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | Guidechem[4], SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

| Hydrogen Bond Acceptors | 2 | SwissADME |

| Rotatable Bonds | 3 | Guidechem[4], SwissADME |

| Water Solubility (LogS) | -2.71 (Soluble) | SwissADME |

| pKa (Acidic/Basic) | 17.13 (Predicted Acidic) | Guidechem[4] |

Note: Predicted values are derived from computational models and may differ from experimental results.

In Silico Pharmacokinetic (ADMET) Profile

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for evaluating its potential as a drug candidate.

Absorption and Distribution

These parameters predict how the compound might be taken up by the body and reach its target. Based on the widely used Lipinski's Rule of Five, which assesses drug-likeness, this compound exhibits favorable properties (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). Predictions suggest high gastrointestinal absorption and the potential to cross the blood-brain barrier.

Table 2: Predicted Absorption and Distribution Properties

| Parameter | Prediction | Interpretation |

| Gastrointestinal Absorption | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may penetrate the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| Caco-2 Permeability (log Papp) | High (Predicted) | High permeability across intestinal cell models.[5] |

Metabolism

Cytochrome P450 (CYP) enzymes are critical for drug metabolism. Predicting interactions with these enzymes can help foresee potential drug-drug interactions.

Table 3: Predicted Metabolic Properties

| Parameter | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C19 substrates. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of CYP3A4 substrates. |

Toxicity

Early prediction of toxicity is key to avoiding late-stage drug development failures.

Table 4: Predicted Toxicological Profile

| Parameter | Prediction | Interpretation |

| Ames Mutagenicity | Non-mutagen | Unlikely to cause DNA mutations. |

| Hepatotoxicity | Non-toxic | Low probability of causing liver damage. |

| hERG I Inhibitor | Weak Inhibitor | Low risk of cardiac toxicity (arrhythmias). |

| Skin Sensitization | Negative | Unlikely to cause an allergic skin reaction. |

Experimental Protocols: In Silico Prediction Workflow

This section details the methodology used to generate the predictive data in this report. This protocol can be followed to reproduce the analysis for this or other small molecules.

Required Resources

-

A computer with internet access.

-

The SMILES string of the molecule of interest: CC(=O)CCc1c[nH]c2ccccc12.

-

Access to public cheminformatics web servers such as SwissADME and admetSAR 2.0.

Step-by-Step Protocol

-

Molecule Identification: Obtain the canonical SMILES string for this compound from a reliable chemical database like PubChem (CID 246918) or a commercial supplier.[6]

-

Physicochemical and Pharmacokinetic Prediction:

-

Navigate to the SwissADME web server.

-

Paste the SMILES string into the input box and execute the prediction run.

-

Collect the data for physicochemical properties (Table 1), lipophilicity, water solubility, and pharmacokinetics (Tables 2 & 3). Note the Lipinski's Rule of Five violations.

-

-

Metabolism and Toxicity Prediction:

-

Navigate to the admetSAR 2.0 web server.

-

Input the SMILES string to predict a comprehensive ADMET profile.

-

Collect data on CYP450 inhibition (Table 3) and key toxicological endpoints such as Ames mutagenicity and hepatotoxicity (Table 4).

-

-

Biological Activity Prediction:

-

Utilize a tool like PASS (Prediction of Activity Spectra for Substances) Online.

-